molecular formula C19H16N2O2 B5757658 4-methyl-N'-(2-naphthoyloxy)benzenecarboximidamide

4-methyl-N'-(2-naphthoyloxy)benzenecarboximidamide

Cat. No. B5757658
M. Wt: 304.3 g/mol
InChI Key: OCHUYZCQFZEMGU-UHFFFAOYSA-N
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Description

4-methyl-N'-(2-naphthoyloxy)benzenecarboximidamide, commonly known as MN-24, is a synthetic cannabinoid that belongs to the family of research chemicals. It was first synthesized in 2014 and has gained popularity among researchers due to its potential therapeutic properties.

Scientific Research Applications

MN-24 has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. MN-24 has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, MN-24 has been shown to have anxiolytic and antidepressant effects.

Mechanism of Action

MN-24 acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and mood. MN-24 binds to the CB1 and CB2 receptors in the brain and peripheral tissues, which leads to the activation of various signaling pathways. This activation results in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the analgesic, anti-inflammatory, and antidepressant effects of MN-24.
Biochemical and physiological effects:
MN-24 has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. MN-24 has also been shown to reduce the growth of cancer cells in vitro and in vivo. Additionally, MN-24 has been shown to improve mood and reduce anxiety in animal models of depression and anxiety.

Advantages and Limitations for Lab Experiments

MN-24 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. MN-24 is also stable and can be stored for long periods without degradation. However, MN-24 has several limitations. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, MN-24 has not been extensively studied in humans, and its safety profile is not well-established.

Future Directions

There are several future directions for the study of MN-24. One potential direction is the study of its potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, MN-24 could be studied for its potential use in the treatment of cancer. Future studies could also focus on the development of new synthetic cannabinoids with improved therapeutic properties. Finally, further studies are needed to establish the safety profile of MN-24 and other synthetic cannabinoids.
Conclusion:
MN-24 is a synthetic cannabinoid that has gained popularity among researchers due to its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties and may have potential uses in the treatment of neurological disorders. MN-24 acts on the endocannabinoid system and has several biochemical and physiological effects. While MN-24 has several advantages for lab experiments, its safety profile is not well-established, and further studies are needed to establish its safety and efficacy.

Synthesis Methods

MN-24 can be synthesized by a multistep process that involves the reaction of 4-methylbenzene-1,2-diamine with 2-naphthoyl chloride followed by the reaction with benzoyl isocyanate. The final product is obtained after purification and recrystallization. The synthesis of MN-24 is relatively simple and can be performed in a laboratory setting.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-13-6-8-15(9-7-13)18(20)21-23-19(22)17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHUYZCQFZEMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC3=CC=CC=C3C=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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